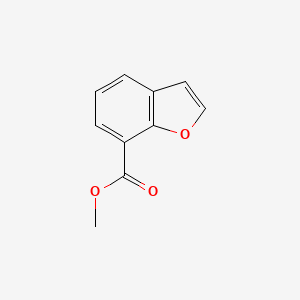

Methyl benzofuran-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNXWZFSEBBLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Computational Design in Methyl Benzofuran 7 Carboxylate Synthesis

Fundamental Principles of Retrosynthesis Applied to Benzofuran-7-carboxylates

Retrosynthesis involves a series of "disconnections," which are imaginary bond-breaking operations that correspond to the reverse of known chemical reactions. deanfrancispress.com The primary goal is to simplify the target structure by identifying key bonds that can be formed through reliable and high-yielding reactions. kashanu.ac.ir For benzofuran-7-carboxylates, several fundamental retrosynthetic principles are applicable.

One common approach is to disconnect the molecule at a heteroatom, such as the oxygen in the furan (B31954) ring. deanfrancispress.com This leads to precursors that can be cyclized to form the benzofuran (B130515) core. The choice of disconnection is guided by the availability of robust reactions for the forward synthesis. For instance, the formation of the O-C2 bond is a popular strategy in benzofuran synthesis. researchgate.net

The following table outlines some common retrosynthetic approaches for benzofuran scaffolds:

| Disconnection Approach | Precursor Type | Corresponding Forward Reaction |

| C-O bond of the furan ring | o-Substituted phenol (B47542) | Intramolecular cyclization |

| C-C bond of the furan ring | Salicylaldehyde and an alkyne | Coupling and cyclization |

| C-C bond of the benzene (B151609) ring | Functionalized furan | Annulation reaction |

Strategic Disconnections of the Methyl Benzofuran-7-carboxylate Framework

Applying these principles to this compound, several strategic disconnections can be envisioned. A primary disconnection is often made at the furan ring, breaking it down into more accessible precursors.

A logical disconnection involves breaking the O1-C2 and C3-C3a bonds, which points towards a strategy involving the coupling of a suitably substituted phenol with a two-carbon unit. For instance, a substituted o-iodophenol could be coupled with an acyl chloride and a phosphorus ylide in a one-pot reaction to construct the benzofuran ring system. researchgate.net

Another powerful strategy involves C-H activation. This modern approach allows for the direct formation of C-C bonds, simplifying the synthesis by avoiding pre-functionalization steps. nih.gov For example, an ortho-C(sp2)–H olefination of a benzofuran ring could be directed by a carboxyl group to append a side chain. nih.gov

A Mukaiyama Michael addition represents another viable disconnection. This involves the reaction of a silyl (B83357) enol ether with an o-benzoquinone-4-carboxylate, which can then cyclize and aromatize to form the 7-hydroxybenzofuran-4-carboxylate. nih.govacs.org The methyl ester can then be formed through standard esterification procedures.

The following table summarizes potential strategic disconnections for the this compound framework:

| Disconnection | Precursors | Synthetic Strategy |

| O1-C2 and C3-C3a bonds | Substituted phenol and a C2 synthon | Cyclization/Coupling reactions |

| C7-Carboxylate bond | 7-Halobenzofuran and CO/MeOH | Carbonylation |

| C2-C3 bond | o-Hydroxybenzaldehyde and a phosphonium (B103445) ylide | Wittig-type reaction and cyclization |

Functional Group Interconversions in Retrosynthetic Planning

Functional group interconversions (FGIs) are crucial in retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction or to introduce the final desired functionality. deanfrancispress.com In the synthesis of this compound, several FGIs can be strategically employed.

For example, a nitro group can be a precursor to an amino group, which can then be used to direct cyclization or be converted to other functionalities. nih.gov Similarly, a carboxyl group can be converted to an ester, or vice versa, depending on the requirements of the synthetic steps. acs.org

The trifluoroacetyl group has been explored as a potential precursor for the synthesis of benzofuran-7-carbohydrazides, which could then be converted to the corresponding ester. tandfonline.com This highlights how FGIs can open up alternative synthetic routes. The synthesis of various benzofuranquinones has been achieved through copper(II)-mediated reactions followed by functional group interconversions. rsc.orgnih.gov

Common functional group interconversions relevant to benzofuran synthesis include:

Oxidation/Reduction: Alcohol to aldehyde/ketone, or vice versa.

Esterification/Hydrolysis: Carboxylic acid to ester, or vice versa.

Halogenation/Dehalogenation: Introduction or removal of a halogen atom.

Nitration/Reduction: Nitro group to amino group.

Application of Artificial Intelligence and Machine Learning in Benzofuran Synthesis Design

The field of organic synthesis is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets of chemical reactions to propose novel and efficient synthetic routes, a process known as computer-aided synthesis planning (CASP). acs.org

AI models can also predict the outcomes of chemical reactions, helping chemists to select the most promising synthetic pathways. thieme.de These models are trained on large databases of known reactions and can learn the complex rules that govern chemical reactivity. acs.org The integration of high-quality, curated data from sources like Science of Synthesis and Synfacts has been shown to significantly improve the performance of these AI models. thieme.de

The use of AI in catalyst design is another emerging area that can impact benzofuran synthesis. mdpi.com By predicting the optimal catalyst for a given reaction, AI can help to improve yields, reduce reaction times, and enhance the sustainability of the synthesis.

The following table highlights the role of AI and machine learning in benzofuran synthesis:

| Application Area | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms propose disconnection strategies and synthetic routes. acs.org | Accelerates the discovery of novel and efficient syntheses. |

| Reaction Outcome Prediction | Machine learning models predict the products and yields of chemical reactions. thieme.de | Reduces the need for trial-and-error experimentation. |

| Catalyst and Reagent Selection | AI assists in identifying the optimal catalysts and reagents for a given transformation. mdpi.com | Improves reaction efficiency and sustainability. |

| De Novo Drug Design | Computational methods are used to design novel benzofuran derivatives with desired biological activities. researchgate.net | Facilitates the discovery of new therapeutic agents. |

Chemical Transformations and Derivatization of Methyl Benzofuran 7 Carboxylate

Ester Hydrolysis and Related Carboxylic Acid Transformations

The hydrolysis of the methyl ester group in methyl benzofuran-7-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, stirring this compound with a 10% aqueous sodium hydroxide (B78521) solution in methanol (B129727) at room temperature effectively yields benzofuran-7-carboxylic acid after acidification. prepchem.com

Similarly, derivatives of this compound, such as methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, can be hydrolyzed. google.com This process often involves heating in an aqueous solution of alcohol and a base, followed by acidification to yield the corresponding 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com In some cases, the hydrolysis is performed after an initial reaction, such as chlorination, without purification of the intermediate ester. google.com

The resulting carboxylic acid is a key intermediate for further modifications. For example, it can be converted to various esters or amides, expanding the chemical diversity of the benzofuran (B130515) scaffold. The table below summarizes typical hydrolysis conditions for various this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | 10% NaOH (aq), MeOH, room temp, 1 hr | Benzofuran-7-carboxylic acid | 76.4% | prepchem.com |

| Methyl 2-trimethylsilyl-4-acetylamino-5-chlorobenzofuran-7-carboxylate | KOH, water, dioxane, 70°C, 8 hr | 4-Amino-5-chlorobenzofuran-7-carboxylic acid | 66.7% | google.com |

| Methyl 2-triethylsilyl-4-trifluoroacetylamino-5-bromobenzofuran-7-carboxylate | NaOH, water, dioxane, 75-80°C, 8 hr | 4-Amino-5-bromobenzofuran-7-carboxylic acid | 81.9% | google.com |

| Methyl 4-acetamido-5-chloro-7-benzofuran formate (B1220265) crude product | Alcohol, aqueous alkali, room temp, 2-5 hr | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | - | google.com |

Regioselective Functionalization of the Benzofuran Ring System

Achieving regioselective functionalization of the benzofuran ring is crucial for synthesizing specifically substituted derivatives. Various strategies have been developed to introduce functional groups at desired positions of the benzofuran nucleus, including the C4 and C5 positions.

One approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which leads to the regioselective formation of substituted benzofuranones. oregonstate.edunsf.gov These benzofuranones can then be converted to the corresponding substituted benzofurans. oregonstate.edunsf.gov This method allows for predictable substitution patterns on the benzofuran ring. oregonstate.edunsf.gov

Another powerful technique is the palladium-catalyzed oxidative arylation. While initial attempts to apply conditions optimized for benzofuran to N-alkylindoles resulted in decomposition, modifications to the reaction conditions, particularly the acidity of the medium, have enabled the regioselective C2-arylation of indoles. nih.gov This highlights the importance of tailoring reaction conditions for specific heterocyclic systems to control regioselectivity. For instance, the use of an electron-withdrawing ester group on the indole (B1671886) substrate significantly improved the yield and regioselectivity, favoring the 2-phenylindole (B188600) product. nih.gov

Furthermore, direct C-H functionalization offers a streamlined approach to introduce substituents. For example, a ruthenium(II)-catalyzed C-H functionalization of 2-arylbenzoazoles with sulfoxonium ylides has been developed. researchgate.net When 3-(benzo[d]azol-2-yl)phenol is used as the substrate, a concomitant annulation occurs, leading to the formation of benzofuran conjugates. researchgate.net

The following table highlights different methods for regioselective functionalization of benzofuran and related systems.

| Method | Reactants | Catalyst/Reagents | Product | Key Feature | Reference |

| Diels-Alder/Retro-Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | AlCl₃, TFA | Substituted Benzofuranones | Programmable substitution at any position. oregonstate.edunsf.gov | oregonstate.edunsf.gov |

| Oxidative Arylation | N-Alkylindoles, Arenes | Pd(OAc)₂, AgOAc, PivOH | 2-Arylindoles | Acidity modulates regioselectivity. nih.gov | nih.gov |

| C-H Activation/Annulation | 3-(Benzo[d]azol-2-yl)phenol, Sulfoxonium ylide | Ru(II) complex | Benzofuran Conjugates | Greener approach using water as a solvent. researchgate.net | researchgate.net |

Strategies for Derivatization to Obtain Substituted Benzofuran-7-carboxylates

A variety of synthetic strategies are employed to generate substituted benzofuran-7-carboxylates, often starting from precursors that are later cyclized to form the benzofuran ring.

A common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, followed by in situ ester hydrolysis and intramolecular cyclization, yields 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids. researchgate.netbeilstein-journals.org This method provides a straightforward route to incorporate a benzofuran core onto a quinoline (B57606) nucleus. beilstein-journals.org

Another approach begins with the halogenation of a protected amino-2-hydroxybenzoic acid or its ester, followed by a coupling reaction with a trialkylsilylacetylene and subsequent deprotection and hydrolysis to yield 4-amino-5-halogenated benzofuran-7-carboxylic acids. google.com This multi-step synthesis allows for the introduction of both an amino group and a halogen atom onto the benzofuran ring. google.com

The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an intermediate for the drug prucalopride, has been achieved through a process involving the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, followed by chlorination and hydrolysis. google.com This method is noted for its improved yield and suitability for industrial-scale production. google.com

The following table outlines several derivatization strategies to obtain substituted benzofuran-7-carboxylates.

| Starting Materials | Key Steps | Product | Reference |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Substituted salicylaldehydes | Williamson ether formation, Ester hydrolysis, Intramolecular cyclization | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids | researchgate.netbeilstein-journals.org |

| Para-protected amino-ortho-hydroxybenzoic acid/ester, Halogenating reagent, Trialkylsilylacetylene | Halogenation, Coupling, Deprotection/Hydrolysis | 4-Amino-5-halogenobenzofuran-7-carboxylic acid | google.com |

| Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Cyclization, Chlorination, Hydrolysis | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | google.com |

Heterocyclic Hybridization Involving the Benzofuran-7-carboxylate Scaffold

The fusion of the benzofuran-7-carboxylate scaffold with other heterocyclic systems is a prominent strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activities. nih.gov These hybrid compounds often exhibit synergistic effects arising from the combined pharmacophores.

One example is the synthesis of benzofuran-quinoline hybrids. As previously mentioned, the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes leads to the formation of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. researchgate.netbeilstein-journals.org This approach provides an efficient route to novel hybrid compounds.

Another strategy involves the molecular hybridization of benzofuran with other heterocycles like piperazine (B1678402), imidazole (B134444), and tetrazole. nih.gov For example, novel benzofuran-piperazine, benzofuran-imidazole, and benzofuran-tetrazole hybrids have been designed and synthesized through nucleophilic substitution reactions. nih.gov These hybrid molecules have been investigated for their anti-inflammatory properties. nih.gov

The synthesis of these hybrid structures often involves building the benzofuran ring onto a pre-existing heterocyclic core or coupling a benzofuran derivative with another heterocycle. The choice of synthetic route depends on the desired final structure and the availability of starting materials.

The table below provides examples of heterocyclic hybridization involving the benzofuran-7-carboxylate scaffold.

| Heterocyclic Partner | Synthetic Approach | Resulting Hybrid Scaffold | Potential Application | Reference |

| Quinoline | One-pot reaction of ethyl 2-chloromethylquinoline-3-carboxylate with salicylaldehydes | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acid | Medicinal Chemistry | researchgate.netbeilstein-journals.org |

| Piperazine | Nucleophilic substitution of bromoalkylated benzofuran with piperazine derivatives | Benzofuran-piperazine hybrids | Anti-inflammatory agents | nih.gov |

| Imidazole | Nucleophilic substitution of bromoalkylated benzofuran with imidazole derivatives | Benzofuran-imidazole hybrids | Anti-inflammatory agents | nih.gov |

| Tetrazole | Nucleophilic substitution of bromoalkylated benzofuran with tetrazole derivatives | Benzofuran-tetrazole hybrids | Anti-inflammatory agents | nih.gov |

Computational Studies on Methyl Benzofuran 7 Carboxylate and Its Derivatives

Application of Density Functional Theory (DFT) in Conformational Analysis and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. For benzofuran (B130515) derivatives, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are frequently employed to determine the most stable molecular conformations and to optimize their geometries. nih.govresearchgate.net

Structural analyses of various benzofuran derivatives indicate that the benzofuran ring system is generally planar. researchgate.net In a computational study on 7-methoxy-benzofuran-2-carboxylic acid (7MBC), a compound structurally related to methyl benzofuran-7-carboxylate, DFT calculations were used to determine its optimized geometry. researchgate.net The calculations, performed at the B3LYP/6-311+G(d,p) level, revealed specific bond lengths and angles, confirming the molecule's structure which belongs to the C1 point group. researchgate.netresearchgate.net For instance, the bond length between the carbon of the carboxylic acid group and the furan (B31954) ring was found to be approximately 1.513 Å. researchgate.netresearchgate.net Such studies confirm that substituents, like the methoxy (B1213986) and carboxylic acid groups, are nearly coplanar with the aromatic ring system. researchgate.net

Conformational studies on other substituted benzofurans, such as khellinone (B1209502) and visnaginone, have also utilized DFT methods. These calculations have successfully identified multiple stable conformers arising from the rotation of substituent groups, like a methoxy group. researchgate.net The energy differences between these conformers are typically small, often in the range of 0.3–1.8 kcal/mol, with the most stable conformation in the gas phase often corresponding to the one observed in the solid crystal state. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. researchgate.netresearchgate.net

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C7-C14 | 1.513 Å |

| Bond Length | O16-H17 | 0.9648 Å |

| Bond Angle | O1-C2-C3 | 110.5 ° |

| Bond Angle | C2-C3-C9 | 106.5 ° |

| Dihedral Angle | C3-C2-C14-O15 | 179.9 ° |

Theoretical Prediction of Molecular Reactivity and Stability

The reactivity and stability of this compound and its derivatives can be effectively predicted using computational methods that analyze their electronic properties. Key to this analysis are Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy gap between HOMO and LUMO (Egap) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netfrontiersin.org

For benzofuran derivatives, the HOMO is often localized over the electron-rich benzofuran ring system, while the LUMO may be distributed differently depending on the substituents. sciforum.netaip.org In a study of 7-methoxy-benzofuran-2-carboxylic acid (7MBC), the HOMO and LUMO energies were calculated to be -6.37 eV and -2.06 eV, respectively, resulting in an energy gap of 4.31 eV. researchgate.net This relatively large gap suggests high stability for the molecule. researchgate.net

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. d-nb.info For benzofuran derivatives, MEP analysis typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. aip.orgd-nb.info Conversely, positive potential (blue regions) is often found around hydrogen atoms, marking them as sites for nucleophilic attack. d-nb.info This information is invaluable for understanding intermolecular interactions and predicting reaction sites. semanticscholar.orgresearchgate.net

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov These include ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω). frontiersin.org For example, a lower chemical hardness value suggests a molecule is more reactive. frontiersin.org These descriptors have been successfully used to explain the reactivity and stability differences among various isomeric benzofuran systems. sciforum.netsemanticscholar.org

Table 2: Calculated Reactivity Descriptors for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Data sourced from DFT calculations. researchgate.net

| Descriptor | Value |

| HOMO Energy | -6.37 eV |

| LUMO Energy | -2.06 eV |

| Energy Gap (Egap) | 4.31 eV |

| Ionization Potential | 6.37 eV |

| Electron Affinity | 2.06 eV |

| Chemical Hardness (η) | 2.15 |

| Electronegativity (χ) | 4.21 |

| Electrophilicity Index (ω) | 4.12 |

Advanced Computational Modeling Techniques for Benzofuran Systems

Beyond standard DFT calculations, more advanced computational techniques are applied to study complex properties of benzofuran systems. The Fragment Molecular Orbital (FMO) method, for example, allows for quantum-chemical calculations on large biomolecular systems, such as a benzofuran derivative interacting with a protein. nih.gov This method can calculate and decompose the interaction energy between a ligand and a protein, identifying key interactions like electrostatic or CH-π interactions that determine binding affinity. nih.gov

Time-Dependent DFT (TD-DFT) is another advanced technique used to study the excited-state properties of molecules. nih.gov It can simulate UV-Vis absorption spectra and provide insights into electronic transitions, which is crucial for designing benzofuran derivatives with specific optical properties for applications like fluorescent probes or laser dyes. physchemres.orgnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of benzofuran derivatives over time. researchgate.net MD simulations can be used to evaluate the stability of a ligand within a protein's active site, providing a more realistic picture of the binding interactions compared to static docking models. researchgate.net These simulations are increasingly important in drug discovery for assessing the potential of benzofuran-based compounds as therapeutic agents. researchgate.net

These advanced computational methods, in conjunction with DFT, provide a comprehensive theoretical framework for understanding and predicting the behavior of this compound and its derivatives, guiding further experimental research and application development.

Advanced Analytical Methodologies for Research on Methyl Benzofuran 7 Carboxylate

Spectroscopic Techniques in Structural Elucidation Research (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental to confirming the molecular structure of methyl benzofuran-7-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a benzofuran-7-carboxylate, signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons on the furan (B31954) ring, and the methyl protons of the ester group are expected in distinct chemical shift regions. psu.edu For instance, in the related compound methyl 7-methylbenzofuran-4-carboxylate, the methyl ester protons appear as a singlet around 3.97 ppm, while aromatic and furan protons resonate between 7.15 and 7.89 ppm. nsf.gov Two-dimensional NMR experiments, such as COSY and HMBC, can further establish the connectivity between protons and carbons, confirming the substitution pattern on the benzofuran (B130515) core. unimi.it

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching of the ester group is typically observed in the region of 1697–1722 cm⁻¹. nsf.govbeilstein-journals.org Additional characteristic bands include those for C-O stretching of the ester and the furan ring, as well as C=C stretching within the aromatic system. beilstein-journals.org

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used. psu.edumdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nsf.gov For example, the HRMS analysis of methyl 7-methylbenzofuran-4-carboxylate yielded a mass that confirmed its elemental composition of C₁₁H₁₀O₃. nsf.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Table 1: Summary of Spectroscopic Data for Benzofuran Carboxylate Derivatives Data is based on closely related and isomeric structures as examples of expected values.

Click to view interactive table

| Technique | Feature | Expected Range / Value | Reference |

| ¹H NMR | Methyl Ester Protons (-OCH₃) | ~3.9 - 4.1 ppm (singlet) | psu.edunsf.gov |

| Furan Protons | ~6.8 - 7.8 ppm | nsf.govunimi.it | |

| Benzene Ring Protons | ~7.1 - 8.4 ppm | psu.edunsf.govbeilstein-journals.org | |

| ¹³C NMR | Ester Carbonyl Carbon (C=O) | ~166 - 168 ppm | nsf.gov |

| Methyl Ester Carbon (-OCH₃) | ~52 ppm | nsf.gov | |

| Aromatic & Furan Carbons | ~106 - 155 ppm | nsf.govbeilstein-journals.org | |

| IR | Ester Carbonyl (C=O) Stretch | 1697 - 1722 cm⁻¹ | nsf.govbeilstein-journals.org |

| MS (ESI) | Molecular Ion Peak [M+H]⁺ | m/z corresponding to C₁₀H₈O₃ + H⁺ | psu.edumdpi.com |

Chromatographic Separation and Analysis Techniques (e.g., GC, LC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

Liquid Chromatography (LC) High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile compounds like this compound. It is routinely used to monitor the progress of synthesis reactions, assess the purity of the final product, and for preparative purification. google.commdpi.com Purity is often established by HPLC, with the compound appearing as a single peak under various conditions. mdpi.com For purification, flash column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. psu.edunsf.gov LC is frequently coupled with mass spectrometry (LC-MS), providing both separation and structural identification in a single analysis. google.com

Gas Chromatography (GC) Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While esters can be analyzed by GC, the technique is more commonly applied to related, more volatile precursors or derivatives of the benzofuran family, such as 7-methylbenzofuran. alfa-chemistry.comnist.gov The applicability of GC for this compound would depend on its thermal stability and volatility, as decomposition in the heated injector port could be a concern.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. While the specific crystal structure for this compound is not widely published, the methodology has been successfully applied to numerous closely related benzofuran derivatives. For example, the crystal structures of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and 7-methoxy-2-benzofurancarboxylic acid methyl ester have been solved using single-crystal X-ray diffraction. mdpi.comnih.govnih.gov These studies confirm the planarity of the benzofuran ring system and provide detailed conformational information, demonstrating the utility of X-ray crystallography for obtaining unambiguous structural proof for this class of compounds. nih.govscispace.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying a target analyte to improve its analytical properties. For this compound, derivatization can be approached in several ways. A primary strategy involves the hydrolysis of the methyl ester to the corresponding benzofuran-7-carboxylic acid. This carboxylic acid can then be reacted with a derivatizing agent to enhance its detectability or improve its chromatographic behavior. For instance, carboxylic acids can be converted into fluorescent or UV-active derivatives for more sensitive detection in HPLC. researchgate.net

A key application of derivatization is to improve analysis by capillary electrophoresis-mass spectrometry (CE-MS). Carboxylic acids are often challenging to analyze in CE-MS. By reacting the carboxylic acid with a reagent that introduces a permanent positive charge, the resulting derivative becomes highly suitable for CE separation and exhibits enhanced ionization for sensitive MS detection. unl.edu This approach eliminates issues with capillary coatings and allows for robust and reproducible analysis. unl.edu Although the target compound is an ester, this strategy becomes highly relevant upon its conversion to the parent carboxylic acid, enabling advanced metabolomic and quantitative studies. google.com

Methyl Benzofuran 7 Carboxylate As a Key Synthetic Intermediate in Complex Molecule Construction

Role as a Building Block in the Synthesis of Complex Organic Architectures

The benzofuran (B130515) moiety is a prevalent structural motif in a vast array of naturally occurring and synthetic compounds that exhibit significant biological and pharmacological activities. rsc.org Consequently, benzofuran derivatives, including methyl benzofuran-7-carboxylate, are highly valued as intermediates in the synthesis of more complex molecules. The strategic placement of the carboxylate group at the 7-position offers a key site for chemical modification, allowing for the extension of the molecular framework.

The benzofuran ring system itself, characterized by both electron-rich and electron-deficient regions, allows for a wide range of chemical transformations. This inherent reactivity makes it a valuable component in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the core structure can be elaborated through various reactions such as C-H activation, cross-coupling reactions, and cyclizations to construct elaborate molecular designs. mdpi.com

A notable application of benzofuran-containing building blocks is in the synthesis of compounds targeting novel therapeutic pathways. For example, a benzofuran derivative was identified as a potential lead for treating tuberculosis by inhibiting the thioesterase domain of Pks13. acs.org The synthesis of analogues to explore the structure-activity relationship (SAR) often begins with a functionalized benzofuran core, which is then systematically modified. acs.org

Strategies for Incorporating the Benzofuran-7-carboxylate Motif into Advanced Synthetic Targets

The incorporation of the benzofuran-7-carboxylate motif into larger, more complex molecules requires a range of synthetic strategies. A common approach involves the initial synthesis of a substituted benzofuran core, followed by functional group interconversions and coupling reactions to append additional molecular fragments.

One powerful technique is the use of directed C-H functionalization. mdpi.com For example, an 8-aminoquinoline (B160924) (AQ) directing group can be installed on the benzofuran-2-carboxylic acid. This allows for palladium-catalyzed C-H arylation at the C3 position with high efficiency, introducing a wide variety of aryl and heteroaryl substituents. mdpi.com The directing group can subsequently be removed and the molecule further diversified through a one-pot, two-step transamidation procedure. mdpi.com

Another key strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the benzofuran moiety to other aromatic or aliphatic systems. For instance, a Suzuki reaction can be employed to couple a boronic acid derivative to a halogenated benzofuran, a common step in the synthesis of complex drug candidates. acs.org

The table below outlines various synthetic reactions utilized to incorporate and modify the benzofuran scaffold, highlighting the versatility of this chemical entity.

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| C-H Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃, Mesitylenecarboxylic acid, Toluene, 120 °C | Introduction of aryl groups at the C3 position of the benzofuran ring. | mdpi.com |

| Transamidation | Boc₂O, DMAP, MeCN, 60 °C; then Amine, 60 °C | Conversion of the 8-AQ amide to other amides, esters, or carboxylic acids. | mdpi.com |

| Suzuki Reaction | Arylboronic acid, Pd catalyst | Formation of C-C bonds to connect the benzofuran to other molecular fragments. | acs.org |

| Hydrolysis | Boron tribromide, DCM | Cleavage of methoxy (B1213986) and benzyloxy groups to form phenols. | acs.org |

| Mannich Reaction | Formaldehyde, secondary amine | Introduction of aminomethyl groups. | acs.org |

Considerations for Scalability in Intermediate Synthesis

The transition from laboratory-scale synthesis to industrial production of a key intermediate like this compound necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. While many synthetic methods are effective on a small scale, not all are amenable to large-scale production.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the initial chemical inputs.

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions can be challenging and expensive to implement on an industrial scale. The use of milder reaction conditions is generally preferred.

Reagent Stoichiometry and Waste Generation: The use of stoichiometric reagents, particularly heavy metals, can lead to significant waste streams that require costly disposal. Catalytic methods are often more sustainable and cost-effective. acs.org

Purification Methods: Chromatographic purification, while common in the laboratory, is often impractical and expensive for large quantities of material. Crystallization, distillation, and extraction are more scalable purification techniques.

Process Safety: A thorough evaluation of potential hazards, such as exothermic reactions or the handling of toxic or flammable substances, is crucial for safe large-scale operation.

Recent research has focused on developing more scalable synthetic routes to benzofuran derivatives. rsc.org For example, the use of flow chemistry can offer better control over reaction parameters and improve safety and yield in industrial settings. Additionally, the development of robust and highly efficient catalytic systems is a continuous area of research aimed at improving the scalability of benzofuran synthesis. acs.org An efficient synthetic strategy for producing aminobenzofuran spiroindanone and spirobarbituric acid derivatives has been shown to be robustly scalable up to the gram scale, providing a stable platform for their synthesis. mdpi.com

An exploration of the chemical compound this compound reveals a landscape ripe with potential for synthetic innovation and novel applications. As a functionalized benzofuran, a scaffold prevalent in numerous natural products and pharmaceuticals, this molecule stands as a key target for future research endeavors. nih.govscienceopen.comnih.govrsc.org The strategic placement of the methyl carboxylate group at the 7-position offers a unique handle for chemical manipulation, opening avenues for advanced synthetic chemistry. This article delves into the prospective future research directions in the chemistry of this compound, focusing on groundbreaking synthetic methodologies, the evolution of catalytic systems, the role of computational chemistry, and its application in constructing complex molecular architectures.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm esterification (e.g., methyl ester peaks at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ for C₁₀H₇FO₃ at 194.04 Da) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in benzofuran cores .

How can researchers design experiments to optimize reaction yields for complex benzofuran derivatives?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve cyclization efficiency .

- Catalyst Screening : Pd/Cu systems are standard, but Ni catalysts may reduce costs for halogenated analogs .

- Real-Time Monitoring : HPLC tracks reaction progress, identifying by-products (e.g., dehalogenated intermediates) early .

What challenges arise in X-ray crystallographic analysis of this compound derivatives, and how are they addressed?

Q. Advanced

- Crystal Twinning : Common in flexible benzofuran systems. SHELXD and TWIN laws in SHELXL resolve overlapping reflections .

- Disorder Management : Programs like ORTEP-3 model disordered methyl/fluoro groups using anisotropic displacement parameters .

- Data Resolution : High-resolution synchrotron data (>0.8 Å) clarifies electron density for substituents like bromine .

How do substituents (e.g., halogens, methyl groups) influence the biological activity of this compound analogs?

Q. Advanced

- Bromine at Position 7 : Enhances binding to PARP1/2 (IC₅₀ < 10 nM in mefuparib hydrochloride) by increasing hydrophobic interactions .

- Fluorine at Position 5 : Improves metabolic stability by blocking cytochrome P450 oxidation .

- Methyl Ester vs. Carboxylic Acid : Esterification increases cell permeability (ClogP 2.99 vs. 1.5 for acid), critical for in vivo efficacy .

How should researchers address contradictions in reported biological activities of benzofuran derivatives?

Q. Advanced

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Structural Analog Screening : Test compounds with incremental modifications (e.g., ethyl vs. methyl esters) to isolate substituent effects .

- Metabolite Interference : Use LC-MS to rule out active metabolites in cell-based assays .

What computational methods are used to predict the pharmacological profile of this compound derivatives?

Q. Advanced

- Molecular Docking : AutoDock Vina models interactions with targets like PARP1, highlighting key hydrogen bonds with Asn868 and π-stacking with Tyr907 .

- ADMET Prediction : SwissADME estimates logP (2.5–3.5) and aqueous solubility (>35 mg/mL for hydrochloride salts), guiding lead optimization .

What purification challenges arise with this compound derivatives, and how are they mitigated?

Q. Advanced

- Co-Eluting Impurities : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates esters from hydroxylated by-products .

- Thermal Degradation : Avoid high-temperature evaporation; lyophilization preserves acid-sensitive derivatives .

- Metal Contaminants : Chelating resins (e.g., Chelex 100) remove residual Pd/Cu catalysts post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.